molecular formula C8H6F3N3O B13001871 2-(3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1(6H)-yl)acetonitrile

2-(3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1(6H)-yl)acetonitrile

Cat. No.: B13001871
M. Wt: 217.15 g/mol
InChI Key: UAYABCSXBNHJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1(6H)-yl)acetonitrile is a synthetic organic compound that belongs to the pyridazine family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1(6H)-yl)acetonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One possible route could involve the cyclization of a suitable precursor with a trifluoromethyl group and subsequent functionalization to introduce the acetonitrile group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1(6H)-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1(6H)-yl)acetonitrile involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1(6H)-yl)acetate
  • 2-(3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1(6H)-yl)propionitrile

Uniqueness

2-(3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1(6H)-yl)acetonitrile is unique due to its specific functional groups and structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C8H6F3N3O

Molecular Weight

217.15 g/mol

IUPAC Name

2-[3-methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetonitrile

InChI

InChI=1S/C8H6F3N3O/c1-5-4-6(8(9,10)11)7(15)14(13-5)3-2-12/h4H,3H2,1H3

InChI Key

UAYABCSXBNHJOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C(=C1)C(F)(F)F)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.